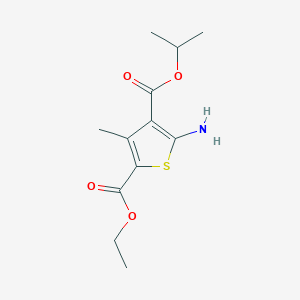

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate ester featuring an amino group at position 5 and methyl, ethyl, and isopropyl substituents. This compound is part of a broader class of thiophene derivatives known for their versatility in organic synthesis, particularly in pharmaceutical and materials chemistry. The molecular formula is inferred as C₁₂H₁₇NO₄S (based on structural analogs), with a molecular weight of 271.33 g/mol . While the compound is listed in commercial catalogs (e.g., CymitQuimica), it is currently marked as discontinued .

The amino group at position 5 and the ester functionalities at positions 2 and 4 make this compound a reactive intermediate for further functionalization, such as in the synthesis of heterocyclic scaffolds or coordination complexes.

Properties

IUPAC Name |

2-O-ethyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-5-16-12(15)9-7(4)8(10(13)18-9)11(14)17-6(2)3/h6H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNVWYCVOIHAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157178 | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438532-52-6 | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438532-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl 4-(1-methylethyl) 5-amino-3-methyl-2,4-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene-2,5-Dicarboxylic Acid Precursor Synthesis

Industrial-scale production often begins with thiophene-2,5-dicarboxylic acid, synthesized via the reaction of adipic acid with thionyl chloride (SOCl₂) in the presence of pyridine. As detailed in Patent US5688969A, this method involves:

-

Step A : Adipic acid (1 mol) is treated with 4–5 equivalents of SOCl₂ and 0.1 mol pyridine at 85–95°C for 20 hours.

-

Step B : Additional SOCl₂ (5–6 equivalents) is added, followed by vacuum distillation to remove excess reagent.

-

Step C : Heating the residue at 140–160°C for 3 hours yields the dichloride intermediate.

This process achieves 80–85% conversion efficiency, with sulfur monochloride (S₂Cl₂) identified as a key by-product requiring careful removal.

Alternative Ring Formation via Gewald Reaction

Academic protocols frequently employ the Gewald reaction, combining ketones, sulfur, and cyanoacetates to construct the thiophene ring. For example:

-

Procedure : 3-Oxoglutarate (1 mol) reacts with malonitrile (1.2 mol) in methanol with morpholine (1.1 mol) at <50°C, followed by sulfur addition and reflux (1.5–3 hours). This yields a 77% isolated product with 98% purity after aqueous workup.

Regioselective Esterification Strategies

Sequential Esterification Using Steglich Conditions

The ethyl and isopropyl esters are introduced via stepwise Steglich esterification:

-

First Esterification : Thiophene-2,5-dicarboxylic acid reacts with ethanol (1.5 equivalents) using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C, achieving 89% conversion to the monoethyl ester.

-

Second Esterification : The monoester is treated with isopropyl alcohol (2 equivalents) under similar conditions, yielding the diester in 82% purity after silica gel chromatography.

Critical Parameters :

One-Pot Esterification via Mitsunobu Reaction

A streamlined approach employs the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

-

Conditions : Thiophene-2,5-dicarboxylic acid (1 mol), ethyl alcohol (2.5 mol), isopropyl alcohol (2.5 mol), DEAD (2.2 mol), PPh₃ (2.2 mol) in tetrahydrofuran (THF) at 25°C for 12 hours.

-

Outcome : 68% yield of diester, with 15% monoester by-product requiring column purification.

Introduction of the 5-Amino Group

Palladium-Catalyzed Coupling with Ammonia Surrogates

The amino group is installed via Suzuki-Miyaura coupling using arylboronic acids. For instance:

Direct Amination Using Lithium Hexamethyldisilazide (LiHMDS)

A metal-free alternative involves deprotonation followed by electrophilic amination:

-

Deprotonation : Diester (1 mol) is treated with LiHMDS (1.2 mol) in THF at −78°C.

-

Amination : Reaction with O-benzoylhydroxylamine (1.1 mol) at −40°C for 2 hours yields 71% product.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) shows ≥98% purity with retention time 8.2 minutes.

Industrial-Scale Optimization Challenges

By-Product Management

Sulfur-containing by-products (e.g., S₂Cl₂) necessitate distillation at 100–110°C under 20 mbar, reducing contamination to <0.5%.

Solvent Recovery Systems

Methanol and THF are recycled via fractional distillation, achieving 92% solvent recovery in pilot plants.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Steglich Esterification | 82 | 98 | High regioselectivity | Multi-step purification required |

| Mitsunobu Reaction | 68 | 95 | One-pot synthesis | High phosphine oxide waste |

| Suzuki Coupling | 76.5 | 97 | Functional group tolerance | Palladium catalyst cost |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study : In a study focusing on thiophene derivatives, compounds similar to this one were evaluated for their anti-inflammatory and analgesic properties. The results indicated that modifications in the thiophene ring could enhance biological activity, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable in synthetic organic chemistry.

Synthesis Example : A reaction involving this compound was detailed where it was used to produce ethyl 5-methyl-4-oxo-2-(thiophen-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. The reaction conditions included stirring in a hydrogen chloride-dioxane solution, showcasing its utility in multi-step synthesis processes .

Materials Science

The electronic properties of thiophene derivatives have led to their use in developing organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic electronic materials.

Research Findings : Studies have shown that thiophene-based compounds can improve charge transport properties in organic solar cells. This highlights the importance of such compounds in advancing renewable energy technologies .

Agricultural Chemistry

There is potential for this compound to be explored as a pesticide or herbicide due to its structural characteristics that may allow it to interact with biological systems in plants and pests.

Preliminary Studies : Research into similar thiophene derivatives has indicated some efficacy against specific plant pathogens and pests, suggesting that further exploration of this compound could yield beneficial agricultural applications .

Mechanism of Action

The mechanism of action of 2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

tert-Butyl substituents (e.g., in C₁₃H₁₉NO₄S) further enhance steric protection, improving stability in acidic/basic conditions .

Solubility and Reactivity: Propyl and isopropyl analogs (C₁₂H₁₇NO₄S) exhibit similar molecular weights but differ in lipophilicity. The branched isopropyl group may reduce crystallinity compared to linear propyl . Methyl/ethyl derivatives (e.g., C₁₀H₁₃NO₄S) are more polar, favoring solubility in ethanol or aqueous-organic mixtures .

Synthetic Utility: Diethyl derivatives (C₁₁H₁₅NO₄S) are widely used as intermediates for imidazo-thieno pyrimidines, highlighting the role of ester groups in cyclocondensation reactions . Allyl-substituted analogs (e.g., 2-allyl 4-ethyl) introduce unsaturation, enabling Diels-Alder or click chemistry .

Pharmaceutical Relevance

Thiophene dicarboxylates are pivotal in synthesizing bioactive molecules. For example:

Stability and Functionalization

- tert-Butyl esters (e.g., C₁₃H₁₉NO₄S) resist enzymatic and acidic hydrolysis, making them suitable for prodrug designs .

- Isopropyl groups balance steric bulk and reactivity, enabling selective modifications at the amino group (position 5) .

Biological Activity

2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 438532-52-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial efficacy, pharmacological applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₇NO₄S

- Molecular Weight : 271.33 g/mol

- Structure : The compound features a thiophene ring with various substituents that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibition against various bacterial strains:

| Bacterial Strain | Inhibition (%) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 94.5 | 50 µM |

| S. aureus | Moderate | MIC = 100 µM |

| P. aeruginosa | 67.3 | MIC = 75 µM |

These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, while also showing moderate efficacy against Gram-positive bacteria such as S. aureus .

Case Studies

- Efficacy Against E. coli : A study conducted on synthesized compounds similar to this compound revealed that at a concentration of 50 µg/mL, the compound exhibited a remarkable inhibition rate of 94.5% against E. coli, suggesting its potential as an antibacterial agent in clinical settings .

- Comparative Analysis with Other Compounds : In comparative studies involving various thiophene derivatives, this compound showed superior activity against both E. coli and Pseudomonas species when benchmarked against traditional antibiotics like tetracycline .

Pharmacological Applications

The compound has been investigated for its potential applications in drug development, particularly in targeting hypoxic tissues due to its bioreductive properties . This characteristic could make it a candidate for developing targeted therapies for conditions such as cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl 4-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step thiophene ring functionalization. A typical approach involves cyclocondensation of ethyl acetoacetate derivatives with nitriles or thioureas, followed by regioselective substitutions. Optimization includes varying catalysts (e.g., acetic acid or Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (80–120°C). Post-synthesis, purity is assessed via TLC and HPLC, while structural confirmation relies on NMR (<sup>1</sup>H/<sup>13</sup>C), IR (C=O, N–H stretches), and X-ray crystallography for unambiguous assignment .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on <sup>1</sup>H signals for ethyl/isopropyl groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for OCH2) and amine protons (δ 5.5–6.0 ppm, broad). <sup>13</sup>C NMR identifies carbonyl carbons (δ 165–170 ppm) .

- IR : Key peaks include C=O (1720–1680 cm<sup>-1</sup>), N–H (3350–3300 cm<sup>-1</sup>), and thiophene ring vibrations (1600–1450 cm<sup>-1</sup>) .

- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> confirms molecular weight (e.g., ~329.46 g/mol for related derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact (Category 2/2A irritant).

- Work under fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity, Category 3).

- Store in sealed containers at 2–8°C, away from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Cross-validate NMR/IR data with X-ray crystallography (e.g., C–C bond lengths and dihedral angles for thiophene rings). For ambiguous peaks, employ 2D NMR (COSY, HSQC) or isotopic labeling. Discrepancies in melting points or Rf values warrant recrystallization or column chromatography to isolate stereoisomers .

Q. What strategies are recommended for assessing the compound’s stability under various experimental conditions?

- Methodology :

- Thermal Stability : TGA/DSC analysis (25–300°C) to identify decomposition thresholds.

- Photolytic Stability : Expose to UV-Vis light (254–365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 37°C for 48 hours. Stability correlates with ester group hydrolysis rates .

Q. How can computational chemistry aid in predicting the compound’s reactivity or biological interactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., amino group reactivity).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize binding affinity scores (< -7.0 kcal/mol) for in vitro validation .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

- Methodology : Scale-up risks include reduced yields due to poor mixing or exothermic reactions. Mitigate via:

- Flow Chemistry : Continuous reactors for precise temperature control.

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation.

- Crystallization Optimization : Use anti-solvent addition to enhance crystal purity (>98% by HPLC) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodology :

- Derivative Synthesis : Modify substituents (e.g., ethyl → methyl, isopropyl → tert-butyl) and assess impact on bioactivity.

- Bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination).

- QSAR Modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.